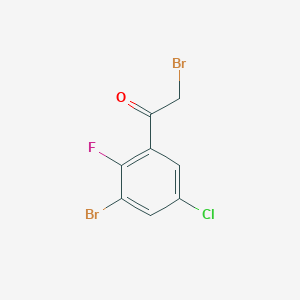

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Description

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of polyhalogenated aromatic compounds similar to this compound reveals distinctive bonding patterns that arise from the interplay of multiple halogen substituents and their electronic effects on the aromatic system. Studies of related brominated aromatic compounds have demonstrated that halogen-halogen interactions play crucial roles in determining solid-state packing arrangements and intermolecular contact patterns. The presence of three different halogens (bromine, chlorine, and fluorine) on the benzene ring of this compound creates a complex electronic environment that influences both intramolecular bond lengths and intermolecular interactions in the crystal lattice. Research on similar polyhalogenated systems indicates that the electronegativity differences between fluorine, chlorine, and bromine atoms lead to significant polarization effects within the aromatic ring, resulting in non-uniform electron density distribution and altered carbon-halogen bond characteristics.

The carbonyl functionality in phenacyl bromide derivatives exhibits characteristic bonding patterns that are influenced by the electronic properties of the substituted aromatic ring. The electron-withdrawing effects of the multiple halogen substituents on the benzene ring enhance the electrophilic character of the carbonyl carbon, leading to shortened carbon-oxygen double bond lengths and increased bond strength compared to unsubstituted phenacyl bromides. Crystallographic studies of related compounds have shown that the carbon-bromine bond in the alpha position to the carbonyl group typically exhibits bond lengths in the range of 1.94-1.98 Ångströms, while the aromatic carbon-halogen bonds vary depending on the specific halogen involved. The fluorine substituent generally forms the shortest carbon-halogen bonds due to its small atomic radius and high electronegativity, followed by chlorine and then bromine substituents. These differential bond lengths contribute to the overall molecular geometry and influence the compound's reactivity patterns in various chemical transformations.

Intermolecular interactions in the solid state of polyhalogenated phenacyl bromides are dominated by halogen bonding networks and weak hydrogen bonding interactions. Analysis of similar compounds has revealed that bromine atoms often participate in halogen-halogen contacts with distances shorter than the sum of van der Waals radii, indicating attractive interactions that stabilize crystal packing arrangements. The specific arrangement of multiple halogen substituents in this compound creates opportunities for complex three-dimensional networks of intermolecular contacts. Studies have shown that such polyhalogenated compounds frequently exhibit layered crystal structures where molecules are connected through combinations of halogen bonding, dipole-dipole interactions, and weak carbon-hydrogen to halogen hydrogen bonding. The energy framework calculations for similar systems suggest that these intermolecular contacts are primarily dispersive in nature, with significant contributions from electrostatic interactions due to the polar character of the carbon-halogen bonds.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides distinctive spectroscopic signatures for this compound that reflect the unique electronic environment created by the multiple halogen substituents and the alpha-bromo carbonyl functionality. The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic patterns that distinguish it from other phenacyl bromide derivatives. The aromatic protons on the substituted benzene ring appear as multiplets in the region between 7.2 and 8.2 parts per million, with specific chemical shifts that depend on the electronic effects of the adjacent halogen substituents. The proton adjacent to the fluorine substituent typically exhibits the most downfield shift due to the strong electron-withdrawing effect of fluorine, while protons ortho to bromine and chlorine show intermediate chemical shifts. The methylene protons alpha to the carbonyl group appear as a characteristic singlet around 4.4 parts per million, consistent with other phenacyl bromide compounds.

The ¹³C nuclear magnetic resonance spectrum reveals important structural information about the carbon framework and the electronic effects of halogen substitution. The carbonyl carbon typically appears around 190 parts per million, with the exact chemical shift influenced by the cumulative electron-withdrawing effects of the halogen substituents on the aromatic ring. The aromatic carbon atoms show a range of chemical shifts depending on their proximity to halogen substituents, with carbons directly bonded to fluorine exhibiting the most significant downfield shifts due to the high electronegativity of fluorine. Studies of related compounds have shown that aromatic carbons bearing bromine substituents typically appear around 123-127 parts per million, while those bearing chlorine appear around 128-135 parts per million. The carbon-fluorine coupling constants provide additional structural confirmation, with typical values ranging from 15-25 Hertz for carbon atoms ortho to fluorine and 3-8 Hertz for meta positions. The methylene carbon alpha to the carbonyl group appears around 30-31 parts per million, consistent with other alpha-bromo ketone systems.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the carbonyl functionality and provide information about the aromatic substitution pattern. The carbonyl stretching frequency typically appears around 1685-1695 wavenumbers, with the exact position influenced by the electron-withdrawing effects of the halogen substituents. The aromatic carbon-carbon stretching vibrations appear in the region between 1580 and 1600 wavenumbers, while carbon-halogen stretching modes contribute to absorptions in the fingerprint region below 1500 wavenumbers. Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of polyhalogenated phenacyl bromides. The molecular ion peak appears at mass-to-charge ratio 330.38, with isotope patterns reflecting the presence of two bromine atoms and one chlorine atom. Common fragmentation pathways include loss of the alpha-bromine atom (mass loss of 79/81) and subsequent aromatic rearrangements. The base peak often corresponds to the substituted benzoyl cation formed by loss of the brominated methyl group, providing structural confirmation of the aromatic substitution pattern.

Computational Chemistry Insights (Density Functional Theory Calculations of Electronic Structure)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound, revealing how the multiple halogen substituents influence the compound's reactivity and stability. Computational studies using the B3LYP functional with various basis sets have been employed to investigate similar polyhalogenated aromatic systems, providing benchmarks for understanding the electronic properties of this complex molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated for related phenacyl bromide systems reveal the pure π character of the aromatic rings with significant electron density localization effects due to halogen substitution. The electron density distribution calculations show that the highest electron density typically resides on the aromatic ring system, while the halogen atoms exhibit significant σ character in their bonding interactions. These calculations provide important insights into the electrophilic and nucleophilic sites within the molecule, which directly influence its chemical reactivity patterns.

The electrophilicity index calculations for polyhalogenated phenacyl bromides reveal how multiple halogen substituents enhance the electron-accepting properties of these compounds compared to unsubstituted analogs. Computational studies have shown that the cumulative electron-withdrawing effects of bromine, chlorine, and fluorine substituents significantly increase the electrophilicity index values, making these compounds more reactive toward nucleophilic attack. The specific positioning of the halogen substituents creates distinct electrostatic potential surfaces that influence both inter- and intramolecular interactions. Density functional theory calculations have demonstrated that the carbonyl carbon exhibits enhanced positive charge density due to the electron-withdrawing effects of the aromatic halogen substituents, while the alpha-carbon adjacent to the carbonyl group shows decreased electron density, facilitating nucleophilic substitution reactions. The calculated atomic charges using Mulliken population analysis provide quantitative measures of charge distribution throughout the molecule, with halogen atoms typically carrying negative partial charges and aromatic carbons showing varying degrees of positive character depending on their substitution patterns.

Vibrational frequency calculations using density functional theory methods provide theoretical predictions for infrared and Raman spectroscopic assignments, enabling detailed comparison with experimental observations. These calculations reveal how halogen substitution influences vibrational modes throughout the molecule, with particular effects on aromatic ring breathing modes and carbon-halogen stretching frequencies. The calculated harmonic frequencies for the carbonyl stretching mode typically show excellent agreement with experimental infrared spectroscopy data, validating the computational approach for this class of compounds. Additionally, nuclear magnetic resonance chemical shift calculations using both Continuous Set of Gauge Transformations and Gauge-Independent Atomic Orbital methods provide theoretical predictions that can be compared with experimental spectra to confirm structural assignments. These computational approaches have proven particularly valuable for understanding the electronic effects of multiple halogen substituents and their influence on spectroscopic properties, providing a comprehensive theoretical framework for interpreting the experimental characterization data of this compound and related polyhalogenated aromatic ketones.

Properties

IUPAC Name |

2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZOGBUBSPFSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide typically involves the halogenation of phenacyl bromide. One common method is the bromination of 3’-chloro-5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenacyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenacyl derivatives with various functional groups.

Electrophilic Aromatic Substitution: Halogenated or acylated phenacyl derivatives.

Reduction: Phenethyl alcohol derivatives.

Scientific Research Applications

3’-Bromo-5’-chloro-2’-fluorophenacyl bromide has diverse applications in scientific research, including:

Chemistry: Used as a reagent for the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

Biology: Employed in the labeling of proteins and nucleic acids for studying biological processes and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the phenacyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The halogen atoms on the phenyl ring influence the compound’s reactivity in electrophilic aromatic substitution reactions. The carbonyl group in the phenacyl moiety can undergo reduction, leading to the formation of alcohol derivatives.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by halogen substitution patterns. Key analogs include:

3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 59443-15-1)

- Structure: Differs by a hydroxyl (-OH) group at 2' instead of fluorine and an acetophenone group instead of phenacyl bromide.

- Properties: Melting point: 100–103°C; Molecular weight: 249.49 g/mol . Synthesized via bromination of 5-chloro-2-hydroxyacetophenone in acetic acid . Used to synthesize 8-bromo-6-chloro-2-alkyl-substituted chroman-4-ones, which are intermediates in sirtuin inhibitors .

- Key Difference : The hydroxyl group enables nucleophilic reactions (e.g., cyclization), while fluorine in the target compound may enhance electrophilic reactivity and metabolic stability .

4-Fluorophenacyl Bromide

- Structure : Contains a single fluorine at the 4' position and a phenacyl bromide group.

- Properties :

- Key Difference : The absence of bromine and chlorine in this compound reduces steric hindrance, simplifying conjugation reactions compared to the target compound.

8-Bromo-6-chloro-2-propylchroman-4-one

- Structure: Derived from 3'-bromo-5'-chloro-2'-hydroxyacetophenone via cyclization with butanal .

Physicochemical and Reactivity Comparison

Key Observations :

- Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity, enhancing membrane permeability in bioactive compounds (e.g., Sepantronium bromide’s tumor targeting) . Fluorine improves metabolic stability and electronegativity, favoring electrophilic substitution reactions .

- Functional Group Impact: Phenacyl bromides (target compound) are more reactive than acetophenones (3'-bromo-5'-chloro-2'-hydroxyacetophenone) due to the bromide’s leaving-group ability, enabling nucleophilic displacement reactions .

Biological Activity

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (CAS No. 1804382-39-5) is a halogenated phenacyl bromide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which may influence its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine and industry.

The molecular formula of this compound is C8H4Br2ClF. Its structure includes a phenacyl moiety substituted with halogens, which enhances its electrophilic properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H4Br2ClF |

| Molecular Weight | 303.38 g/mol |

| CAS Number | 1804382-39-5 |

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the halogenated phenacyl group. This reactivity allows it to interact with various biological targets, including proteins and nucleic acids, potentially leading to inhibition or modulation of specific biological pathways.

Key Mechanisms:

- Nucleophilic Substitution : The compound can react with nucleophiles such as amines and thiols, leading to the formation of new derivatives that may exhibit enhanced biological activity.

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups (bromine and chlorine) facilitates further functionalization of the aromatic ring, potentially enhancing its bioactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated phenacyl derivatives can possess antimicrobial properties against a range of pathogens.

- Cytotoxicity : Preliminary assays suggest that this compound may induce cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in critical metabolic pathways.

Case Studies

A series of studies have evaluated the biological effects of this compound:

- Study on Cytotoxicity : In a study evaluating cytotoxic effects on HeLa cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating moderate cytotoxicity compared to other known agents .

- Antimicrobial Testing : A comparative study showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Q & A

Q. How can researchers optimize the synthesis of 3'-bromo-5'-chloro-2'-fluorophenacyl bromide to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction temperature, solvent selection, and stoichiometric ratios. For halogenated acetophenones (e.g., 3'-bromo-4'-fluoroacetophenone), controlled stepwise halogenation is critical to avoid undesired side reactions. Evidence from bromo-fluoroacetophenone derivatives suggests using anhydrous dichloromethane or tetrahydrofuran (THF) as solvents to stabilize intermediates . Catalytic amounts of Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol can isolate the target compound with >95% purity, as validated by HPLC .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Multi-modal characterization is essential:

- NMR Spectroscopy : ¹H/¹³C NMR resolves halogen-induced deshielding effects (e.g., fluorine at δ ~-110 ppm in ¹⁹F NMR) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isotopic clusters (e.g., Br/Cl natural abundance ratios) .

- X-ray Crystallography : For crystalline derivatives, this provides definitive structural confirmation, though halogen-heavy compounds may require low-temperature data collection .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies on analogous bromo-chloro-fluoro compounds indicate sensitivity to moisture and light. Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the phenacyl bromide group. Thermal gravimetric analysis (TGA) data for related compounds (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene) show decomposition onset at ~150°C, suggesting room-temperature storage is acceptable for short-term use .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenacyl bromide group in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing effects of halogens (Br, Cl, F) activate the carbonyl carbon for nucleophilic attack. Density Functional Theory (DFT) calculations on similar systems (e.g., 3-bromo-5-(trifluoromethyl)phenylboronic acid) reveal that fluorine’s inductive effect lowers the LUMO energy of the carbonyl, facilitating SN₂ pathways . Kinetic studies using polar aprotic solvents (e.g., DMF) show rate enhancements with bulky nucleophiles, suggesting steric effects dominate over electronic in transition-state stabilization .

Q. How can researchers resolve contradictions in reported reactivity data across studies (e.g., divergent coupling efficiencies)?

Methodological Answer: Discrepancies often arise from trace impurities (e.g., residual catalysts) or solvent polarity variations. For example, Suzuki-Miyaura coupling efficiencies for bromo-chloro-fluoroarenes vary with Pd catalyst loading (0.5–5 mol%) and base choice (K₂CO₃ vs. Cs₂CO₃) . Systematic reproducibility protocols should include:

Q. What strategies enhance regioselectivity in further functionalization of the polyhalogenated aromatic ring?

Methodological Answer: Regioselectivity is governed by halogen electronic and steric profiles. For example:

- Electronic Effects : Fluorine’s strong -I effect directs electrophiles to para positions, while bromine’s +M effect favors meta substitution in mixed halogen systems .

- Steric Maps : Computational models (e.g., Molecular Electrostatic Potential surfaces) predict steric hindrance at ortho positions due to bulky halogens .

Experimental validation via directed ortho-metalation (DoM) using LiTMP has succeeded in 3-bromo-5-fluoro-2-methoxyphenylboronic acid derivatives, achieving >80% regioselectivity .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer: Advanced safety measures include:

- Controlled Atmosphere : Use gloveboxes or Schlenk lines to prevent exposure to moisture or oxygen, which may generate HBr/HCl fumes .

- Waste Neutralization : Quench residual bromide with aqueous NaHCO₃ before disposal .

- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and face shields, as halogenated phenacyl bromides can penetrate latex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.